molecular formula C14H10O3S B188690 Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxide CAS No. 33301-21-2

Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxide

Cat. No. B188690
CAS RN: 33301-21-2
M. Wt: 258.29 g/mol
InChI Key: RXQLFFXTZURZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxide, also known as carbazochrome, is a synthetic compound used in various scientific research applications. This compound is a derivative of the naturally occurring compound, vitamin K, and has been found to possess several biochemical and physiological effects.

Mechanism Of Action

Carbazochrome exerts its effects by inhibiting the activity of various enzymes involved in the inflammatory and oxidative stress pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxidee has been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS).

Biochemical And Physiological Effects

Carbazochrome has been found to possess several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various animal models. Additionally, Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxidee has been found to reduce the levels of ROS and lipid peroxidation, indicating its antioxidant properties.

Advantages And Limitations For Lab Experiments

Carbazochrome has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized using various methods. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are some limitations to the use of Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxidee in laboratory experiments. It has been found to have low solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for research on Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxidee. One potential area of research is its potential therapeutic applications in various medical conditions, including hemorrhagic shock, liver cirrhosis, and diabetic retinopathy. Additionally, further studies are needed to elucidate the precise mechanisms of action of Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxidee and its effects on various signaling pathways. Finally, the development of novel Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxidee derivatives with improved solubility and bioavailability could enhance its potential therapeutic applications.

Synthesis Methods

Carbazochrome can be synthesized through various methods, including the oxidation of 3-(2-carboxyethyl)-4-hydroxy-2H-1,2-benzothiazine-1,1-dioxide using either potassium permanganate or hydrogen peroxide. Another method involves the oxidation of 3-(2-carboxyethyl)-4-hydroxy-2H-1,2-benzothiazine-1,1-dioxide using sodium dichromate.

Scientific Research Applications

Carbazochrome has been extensively studied for its potential therapeutic applications in various medical conditions, including hemorrhagic shock, liver cirrhosis, and diabetic retinopathy. It has been found to possess anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a promising candidate for the treatment of these conditions.

properties

CAS RN

33301-21-2

Product Name

Dibenzo(b,e)thiepin-11(6H)-one-5,5-dioxide

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

5,5-dioxo-6H-benzo[c][1]benzothiepin-11-one

InChI

InChI=1S/C14H10O3S/c15-14-11-6-2-1-5-10(11)9-18(16,17)13-8-4-3-7-12(13)14/h1-8H,9H2

InChI Key

RXQLFFXTZURZDP-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1(=O)=O

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1(=O)=O

Other CAS RN

33301-21-2

Origin of Product

United States

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